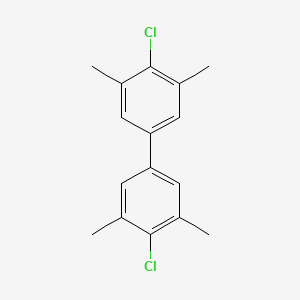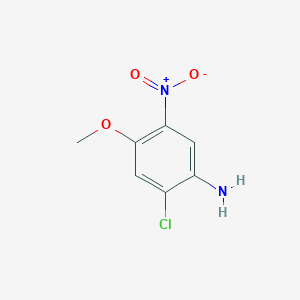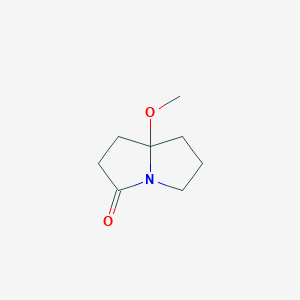
1,1'-(3,6-Dimethylpyrazine-2,5-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone is an organic compound with the molecular formula C10H12N2O2 It is a derivative of pyrazine, characterized by the presence of two ethanone groups attached to the 3,6-dimethylpyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone typically involves the reaction of 3,6-dimethylpyrazine with ethanone derivatives under controlled conditions. One common method includes the use of acetyl chloride in the presence of a base such as pyridine to facilitate the acetylation of the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the integrity of the pyrazine ring while achieving high conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The ethanone groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include pyrazine N-oxides, alcohol derivatives, and various substituted pyrazine compounds.
Aplicaciones Científicas De Investigación
1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include modulation of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diacetylpyridine: Another diketone compound with a pyridine core.
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: A thienothiophene derivative with similar diketone functionality.
Uniqueness
1,1’-(3,6-Dimethylpyrazine-2,5-diyl)diethanone is unique due to its pyrazine core, which imparts distinct electronic properties and reactivity compared to other diketone compounds.
Propiedades
Número CAS |
62025-68-7 |
|---|---|
Fórmula molecular |
C10H12N2O2 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-(5-acetyl-3,6-dimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C10H12N2O2/c1-5-9(7(3)13)12-6(2)10(11-5)8(4)14/h1-4H3 |
Clave InChI |
LZSHTJIZUAMDHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C(=O)C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)

![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)



